1H-Imidazole, 1-methyl-2-nitro-5-vinyl-
Description
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is a nitroimidazole derivative characterized by a methyl group at position 1, a nitro group at position 2, and a vinyl substituent at position 5 of the imidazole ring. Nitroimidazoles are widely studied for their biological activities, including antimicrobial and antitrichomonal properties . The vinyl group in this compound may enhance reactivity and lipophilicity, influencing its pharmacokinetic profile compared to analogs with bulkier or polar substituents .
Properties
CAS No. |
39070-08-1 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-ethenyl-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C6H7N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h3-4H,1H2,2H3 |
InChI Key |
NZPWAZZKZMQLTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1H-imidazole, 1-methyl-2-nitro-5-vinyl- with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Key Observations :
- Vinyl vs.
- Chloromethyl vs. Vinyl : The chloromethyl group in increases electrophilicity, favoring nucleophilic substitution reactions, whereas the vinyl group may participate in conjugation or polymerization.
- Hydroxymethyl vs. Vinyl : The hydroxymethyl group in enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability relative to the hydrophobic vinyl group.
Physicochemical Properties
Key Observations :
- The target compound’s logP (estimated via analogy to ) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- The propenyl derivative has a higher molecular weight and melting point (110°C), likely due to increased rigidity from the cyclohexyl group.
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2-nitro-5-vinylimidazole derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes the preparation of structurally related 2-methyl-5-nitro-imidazoles by reacting chloroethyl intermediates (e.g., 3-(2-chloro-2-phenylethyl)thiophene) with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients . Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of nitro groups.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Q. How can researchers characterize the structure and purity of synthesized 1-methyl-2-nitro-5-vinylimidazole compounds?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., vinyl protons at δ 5.2–6.0 ppm; nitro group deshielding adjacent carbons) .
- FT-IR : Identify nitro (N-O stretching at ~1520 cm⁻¹) and vinyl (C=C at ~1630 cm⁻¹) groups.
- Chromatography :
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
- Elemental Analysis : Verify empirical formula (e.g., C₆H₇N₃O₂) .
Q. What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity :
- Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. reports MIC values for imidazole analogs in the range of 8–64 µg/mL .
- Cytotoxicity Screening :
- Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can computational modeling techniques predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., bacterial enzymes or EGFR kinases). highlights imidazole derivatives showing strong binding affinity (ΔG < −8 kcal/mol) with EGFR via hydrogen bonding and π-π stacking .
- Density Functional Theory (DFT) :
- Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. validates DFT models for correlation energy in nitro-substituted heterocycles .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for optimizing bioactivity?
- Methodological Answer :
- QSAR/CoMSIA :
- Build 3D-QSAR models using Comparative Molecular Similarity Indices Analysis (CoMSIA). demonstrates that steric and electrostatic fields explain >80% variance in antiepileptic activity of imidazole analogs .
- Substituent Variation :
- Test analogs with electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance nitro group stability and bioactivity .
Q. How should researchers address discrepancies in bioactivity data across different substituted derivatives?
- Methodological Answer :
- Data Triangulation :
- Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays).
- Mechanistic Studies :
- Investigate off-target effects via proteomics or transcriptomics. For example, identifies mutagenic potential in nitroimidazoles using Ames tests, which may explain inconsistent cytotoxicity .
Q. What methodologies are used to assess the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer :
- ADMET Prediction :
- Use SwissADME or ADMETLab to predict bioavailability (%F >30), BBB permeability, and CYP450 inhibition. reports imidazole derivatives with favorable logP (2.5–3.5) and low hepatotoxicity risk .
- In Vivo Toxicity :
- Conduct acute toxicity studies in rodents (OECD 423) to determine LD₅₀. notes that nitroimidazoles may emit toxic NOx upon thermal decomposition, requiring stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
